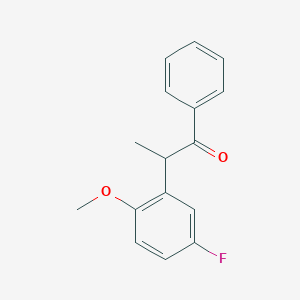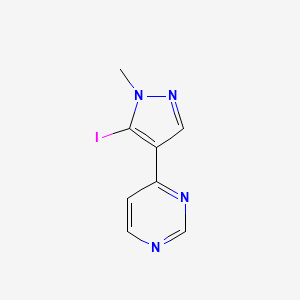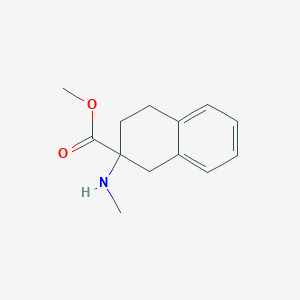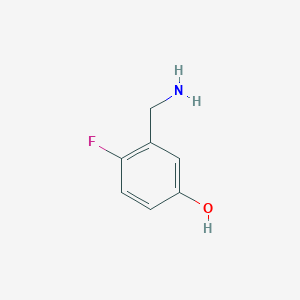![molecular formula C69H116O7 B12634267 (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol CAS No. 919474-89-8](/img/structure/B12634267.png)
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its unique structure, which includes multiple dodecyloxy groups attached to a phenylmethoxy backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the use of phenylmethanol derivatives and dodecyloxybenzene under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol: Similar in structure but with different substitution patterns, leading to variations in chemical properties and applications.
Benzoic acid, 3,5-bis(dodecyloxy)-, methyl ester: Another related compound with different functional groups, affecting its reactivity and uses.
Uniqueness
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol is unique due to its specific arrangement of dodecyloxy groups and phenylmethoxy backbone, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
919474-89-8 |
|---|---|
Formule moléculaire |
C69H116O7 |
Poids moléculaire |
1057.7 g/mol |
Nom IUPAC |
[3,5-bis[(3,5-didodecoxyphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C69H116O7/c1-5-9-13-17-21-25-29-33-37-41-45-71-64-51-62(52-65(55-64)72-46-42-38-34-30-26-22-18-14-10-6-2)59-75-68-49-61(58-70)50-69(57-68)76-60-63-53-66(73-47-43-39-35-31-27-23-19-15-11-7-3)56-67(54-63)74-48-44-40-36-32-28-24-20-16-12-8-4/h49-57,70H,5-48,58-60H2,1-4H3 |
Clé InChI |
DRMWMFAKYXMFFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)


![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)



![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)

